2-Chloro-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide
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Overview
Description
2-Chloro-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide is a complex organic compound with the molecular formula C21H20ClN3O3S3 and a molecular weight of 494.057 . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Chemical Reactions Analysis
2-Chloro-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
2-Chloro-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide can be compared with similar compounds such as:
2,4-Dichloro-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide: This compound has a similar structure but with an additional chlorine atom, which may affect its chemical and biological properties.
N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide: This compound has a similar core structure but with different functional groups, which may influence its reactivity and applications.
These comparisons highlight the uniqueness of 2-Chloro-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C21H20ClN3O3S3 |
---|---|
Molecular Weight |
494.1 g/mol |
IUPAC Name |
2-chloro-N'-[6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoyl]benzohydrazide |
InChI |
InChI=1S/C21H20ClN3O3S3/c22-16-9-4-3-8-15(16)19(27)24-23-18(26)10-2-1-5-11-25-20(28)17(31-21(25)29)13-14-7-6-12-30-14/h3-4,6-9,12-13H,1-2,5,10-11H2,(H,23,26)(H,24,27)/b17-13+ |
InChI Key |
IXWMMBCLYPGUIS-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S)Cl |
Origin of Product |
United States |
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